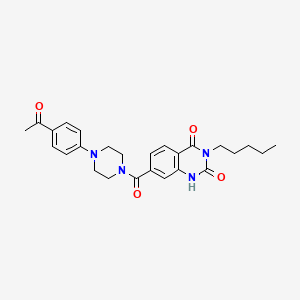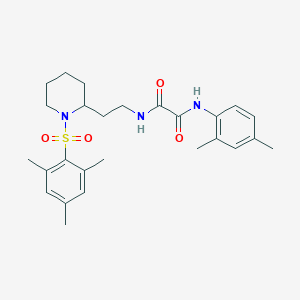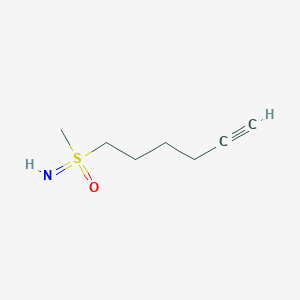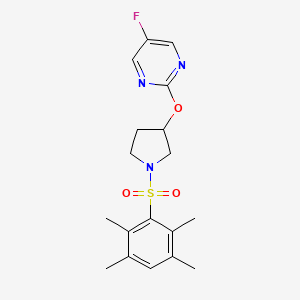![molecular formula C16H13F3N6OS2 B2868722 2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 868221-91-4](/img/structure/B2868722.png)
2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H13F3N6OS2 and its molecular weight is 426.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallographic Studies
Crystal structures of compounds closely related to the chemical structure have been analyzed to understand their molecular conformation, bonding characteristics, and potential interactions in solid state. For example, studies have elucidated the crystal structures of various sulfanylacetamides, revealing folded conformations and intramolecular hydrogen bonding that could be significant for understanding the physicochemical properties and reactivity of similar compounds (Subasri et al., 2017).
Synthesis and Structural Elucidation
Research has focused on the synthesis and structural elucidation of compounds incorporating pyrimidine, triazole, and sulfanyl groups. These efforts aim to expand the chemical space of these heterocycles due to their wide range of pharmaceutical activities. For instance, novel series of acetamide derivatives have been synthesized, and their structures confirmed using various spectroscopic techniques. Such compounds have been evaluated for antimicrobial and antituberculosis activities, highlighting the potential of these chemical frameworks in developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).
Antimicrobial Activity
Several studies have synthesized and investigated the antimicrobial activities of pyrimidine-triazole derivatives. These efforts underscore the importance of these compounds in addressing various bacterial and fungal infections. By modifying the chemical structure, researchers aim to enhance the antimicrobial efficacy and selectivity of these molecules. Such research not only contributes to the understanding of structure-activity relationships but also aids in the development of new antimicrobial agents with potential clinical applications (Majithiya et al., 2022).
Radioligand Development for PET Imaging
In the field of radiopharmaceuticals, compounds structurally similar to the query have been explored as selective ligands for imaging purposes using positron emission tomography (PET). This research highlights the potential of such compounds in developing novel radioligands for imaging specific proteins or receptors in vivo, contributing to the advancement of diagnostic imaging and the understanding of various diseases at the molecular level (Dollé et al., 2008).
Quantum Chemical and Molecular Docking Studies
Quantum chemical and molecular docking studies have been performed on related compounds to understand their molecular structure, electronic properties, and potential as antiviral agents. Such research provides insights into the interactions between these molecules and biological targets, informing the design of new drugs with enhanced efficacy against specific viruses, including SARS-CoV-2 (Mary et al., 2020).
Propiedades
IUPAC Name |
2-[[5-(pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6OS2/c17-16(18,19)10-3-1-4-11(7-10)25-13(9-27-14-21-5-2-6-22-14)23-24-15(25)28-8-12(20)26/h1-7H,8-9H2,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKIWTLMUNCGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)N)CSC3=NC=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2868639.png)
![methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2868643.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2868645.png)
![Tert-butyl 2-(sulfanylmethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2868646.png)
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2868648.png)

![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)

![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)
![1-[3,5-Bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2868658.png)



